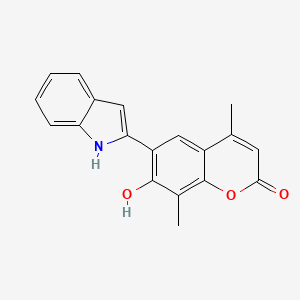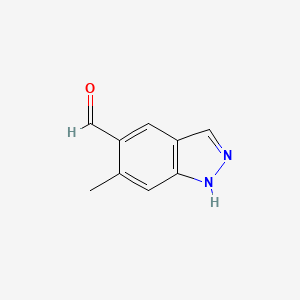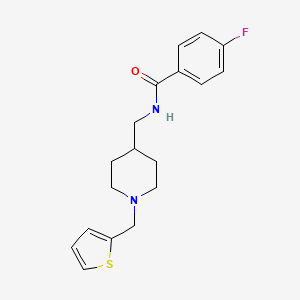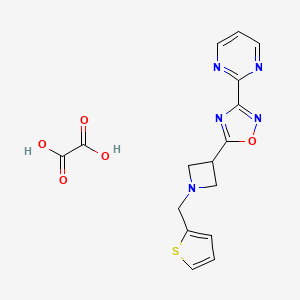![molecular formula C16H12Cl2N2OS B2402009 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451465-77-3](/img/no-structure.png)
7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C16H12Cl2N2OS and its molecular weight is 351.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Synthesis and Optimization for Anticancer Activity
A novel synthesis process of quinazoline derivatives, including 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one, has been optimized for enhanced anticancer activity. These compounds exhibit significant potential in inhibiting EGFR-tyrosine kinase, suggesting a promising framework for developing potent antitumor agents (Noolvi & Patel, 2013).
Antitumor Properties
Research has shown that quinazoline derivatives exhibit broad-spectrum antitumor activities, with some compounds demonstrating effectiveness against numerous cancer cell lines. This suggests the potential of these compounds as templates for future development of potent antitumor agents (Gawad et al., 2010).
Antimicrobial Applications
Antibacterial and Antifungal Activities
Several quinazoline derivatives, including this compound, have been tested and found to possess promising antibacterial and antifungal activities. These activities are significant against a range of bacterial and fungal strains, highlighting their potential in antimicrobial treatments (Patel et al., 2010).
Neuropharmacological Applications
H1-Antihistaminic Activity
Novel quinazoline derivatives have been synthesized and assessed for their in vivo H1-antihistaminic activity. These compounds have shown significant protective effects against histamine-induced bronchospasm, with certain derivatives offering considerable protection compared to standard medications and with negligible sedation effects. This suggests the potential of these compounds as new classes of H1-antihistaminic agents (Alagarsamy & Parthiban, 2012).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-aminobenzonitrile with 4-chlorobenzyl chloride to form 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-amino-1H-quinazolin-4-one, which is then treated with sulfur to form the final product.", "Starting Materials": ["2-aminobenzonitrile", "4-chlorobenzyl chloride", "sulfur"], "Reaction": ["Step 1: 2-aminobenzonitrile is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-amino-1H-quinazolin-4-one.", "Step 2: The resulting intermediate is then treated with sulfur in the presence of a suitable solvent such as dimethylformamide (DMF) to form the final product, 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one."] } | |
CAS No. |
451465-77-3 |
Molecular Formula |
C16H12Cl2N2OS |
Molecular Weight |
351.25 |
IUPAC Name |
7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H12Cl2N2OS/c17-11-3-1-10(2-4-11)7-8-20-15(21)13-6-5-12(18)9-14(13)19-16(20)22/h1-6,9H,7-8H2,(H,19,22) |
InChI Key |
AQJQWPBHWSAKPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2401927.png)
![N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2401929.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2401931.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2401932.png)
![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2401933.png)
![Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2401935.png)
![4-butoxy-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2401936.png)




![N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2401945.png)

![(3E)-3-{[(4-methylphenyl)methoxy]imino}-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B2401949.png)
